2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol
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Overview
Description
2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol is a complex organic compound that features a combination of chloro, methoxy, anilino, indole, and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling reactions: The indole and thiazole intermediates can be coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or methoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol
- 2-(5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol
Uniqueness
The unique combination of functional groups in 2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol may confer specific properties such as enhanced biological activity or improved material characteristics compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-25-12-6-7-14(20)16(9-12)22-19-23-18(24)17(26-19)8-11-10-21-15-5-3-2-4-13(11)15/h2-10,24H,1H3,(H,22,23)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLZTRTDKWNDP-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC(=C(S2)/C=C\3/C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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